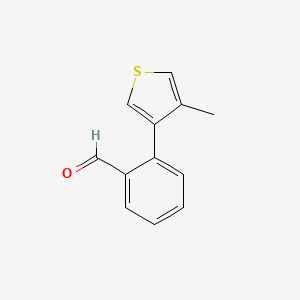
2-(4-Methylthiophen-3-yl)benzaldehyde
Übersicht
Beschreibung
2-(4-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 4-methylthiophene group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Formation of 4-Methylthiophene: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1-butyne and sulfur.
Formylation Reaction: The 4-methylthiophene undergoes a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position.
Coupling Reaction: The formylated 4-methylthiophene is then coupled with benzaldehyde under suitable conditions, such as using a base like sodium hydride in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylthiophen-3-yl)benzoic acid.
Reduction: 2-(4-Methylthiophen-3-yl)benzyl alcohol.
Substitution: 2-(4-Bromo-4-methylthiophen-3-yl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammatory and microbial pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylthiophen-3-yl)benzaldehyde depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways involved in inflammation or microbial growth.
Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylthiophen-2-yl)benzaldehyde: Similar structure but with the thiophene ring attached at the 2-position.
2-(4-Methylthiophen-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
2-(4-Methylthiophen-3-yl)benzoic acid: Oxidized form of 2-(4-Methylthiophen-3-yl)benzaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or electronic device fabrication.
Eigenschaften
Molekularformel |
C12H10OS |
|---|---|
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
2-(4-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3 |
InChI-Schlüssel |
HNUQUHXBKFGTHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
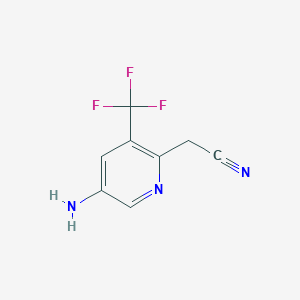
![3-[(Azetidine-3-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8337863.png)
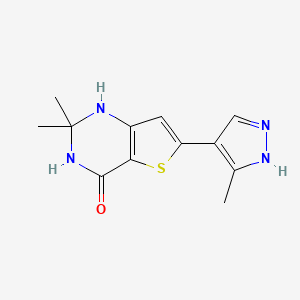
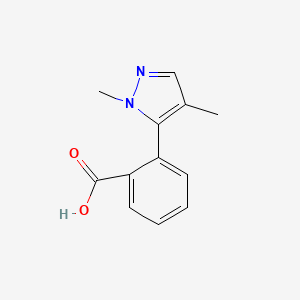
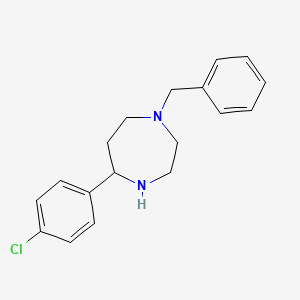
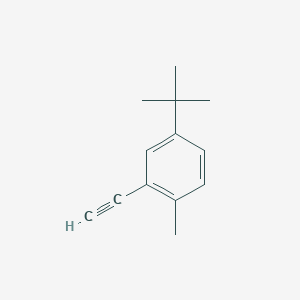
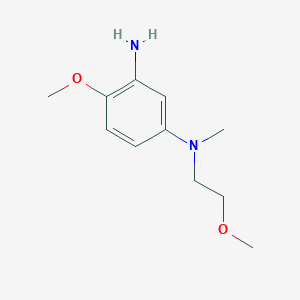
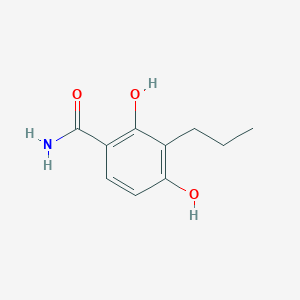
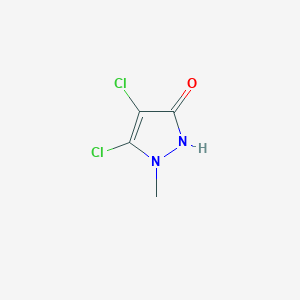
![8-Hydroxymethyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B8337936.png)
![2-Hydroxy-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B8337943.png)
![2-{[(4-Amino-2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8337946.png)
![3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8337949.png)
![5-isopropenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337954.png)
